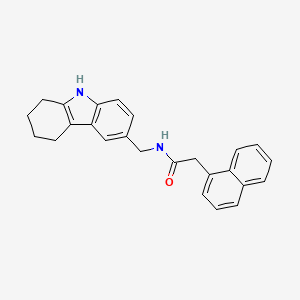

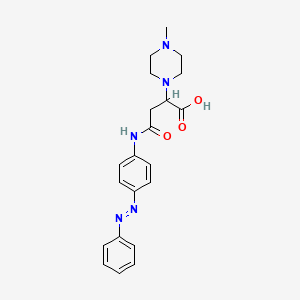

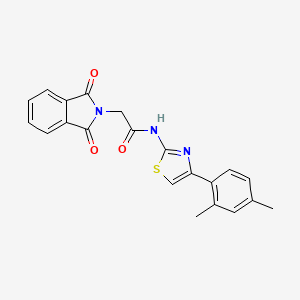

2-naphthalen-1-yl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-naphthalen-1-yl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide, also known as THCA, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. THCA has been shown to have potential therapeutic applications in a variety of conditions, including pain, inflammation, and anxiety.

Applications De Recherche Scientifique

Anti-Parkinson's Activity

Research into novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives has indicated their potential for anti-Parkinson's activity. These compounds, through in vitro and in vivo evaluations, have shown significant free radical scavenging activity and protective effects in a 6-Hydroxydopamine lesioned rat model, suggesting their utility in anti-Parkinson's pharmacology and toxicology (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Anticancer Evaluation

Another study synthesized derivatives involving the naphthalen-1-ylmethyl group, evaluating their anticancer properties. These compounds were tested against various cancer cell lines, with some showing significant activity, especially against breast cancer cells. This research underscores the potential of these compounds in the development of new anticancer drugs (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Anti-HIV Activity

Naphthalene derivatives have also been studied for their anti-HIV properties. A particular focus has been on their inhibitory activity against HIV-1 and HIV-2, where certain compounds demonstrated potent inhibition in vitro, offering a promising lead for new antiviral agents (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).

Chemical Synthesis and Characterization

The palladium-catalyzed selective aryl ring C-H activation of N-acyl-2-aminobiaryls for synthesizing multiaryl-substituted naphthalenes has been reported, demonstrating an efficient synthesis pathway. These compounds have applications in material science, particularly in the development of fluorescent carbazoles (Annamalai, Chen, Raju, Hsu, Upadhyay, Cheng, & Chuang, 2016).

Environmental Analysis

Naphthalene acetamide has been utilized in environmental analysis, specifically in the separation of pesticides and their metabolites via micellar electrokinetic capillary chromatography. This technique offers a rapid and efficient method for analyzing uncharged pesticides of environmental impact (Carretero, Cruces‐Blanco, Cortacero Ramírez, Carrasco Pancorbo, & Fernández Gutiérrez, 2004).

Propriétés

IUPAC Name |

2-naphthalen-1-yl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O/c28-25(15-19-8-5-7-18-6-1-2-9-20(18)19)26-16-17-12-13-24-22(14-17)21-10-3-4-11-23(21)27-24/h1-2,5-9,12-14,27H,3-4,10-11,15-16H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSONQXMCDSTJRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-naphthalen-1-yl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B2680981.png)

![5-(Furan-2-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2680993.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2680997.png)